
7-Bromo-5-chloro-1H-indole
Übersicht
Beschreibung
7-Bromo-5-chloro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 7-substituted indole derivative .
Synthesis Analysis
The synthesis of 7-Bromo-5-chloro-1H-indole involves several steps. One method involves the use of 7-bromoindole-2-carboxylic acid . Another method involves the Leimgruber–Batcho indole synthesis . A process for efficient synthesis of 5-bromoindole has also been reported, which involves a sodium sulfonate substitution reaction, a reaction with an acylation reagent, and an addition reaction with bromine .Chemical Reactions Analysis
7-Bromo-5-chloro-1H-indole is a 7-substituted indole derivative. Its synthesis from 7-bromoindole-2-carboxylic acid has been reported . It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
7-Bromo-5-chloro-1H-indole: has been studied for its potential in cancer treatment. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells. The compound’s structure allows it to interact with various biological targets, potentially leading to the development of new anticancer drugs .
Antimicrobial Applications
Research has indicated that indole derivatives can be effective against a range of microbial infections. The bromo and chloro substituents on the indole ring can enhance the compound’s ability to disrupt microbial cell processes, which makes it a candidate for developing new antimicrobial agents .
Neurodegenerative Disorders
Indoles, including 7-Bromo-5-chloro-1H-indole , are being explored for their neuroprotective effects. They may play a role in the development of treatments for neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease by affecting pathways involved in neuron survival and function .
Anti-inflammatory Research
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases7-Bromo-5-chloro-1H-indole could be used to synthesize compounds that modulate inflammatory responses in the body .
Antiviral and Anti-HIV Activity
Studies have shown that indole derivatives can exhibit significant antiviral activity, including against HIV. The structural features of 7-Bromo-5-chloro-1H-indole may be leveraged to create compounds that interfere with viral replication cycles .
Drug Synthesis and Medicinal Chemistry
7-Bromo-5-chloro-1H-indole: serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its reactivity due to the halogen substituents makes it a valuable building block in medicinal chemistry for constructing complex drug molecules .
Safety and Hazards
7-Bromo-5-chloro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Wirkmechanismus
Target of Action
7-Bromo-5-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It has been reported that a 7-substituted indole derivative, 7-bromoindole, can reduce the production of staphyloxanthin in staphylococcus aureus , indicating potential antimicrobial activity.
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDZTGRYHTJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646826 | |
| Record name | 7-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1H-indole | |
CAS RN |
292636-08-9 | |
| Record name | 7-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

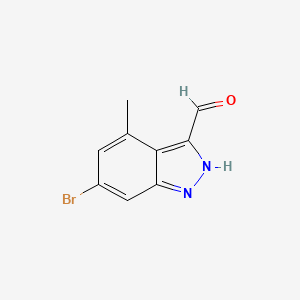
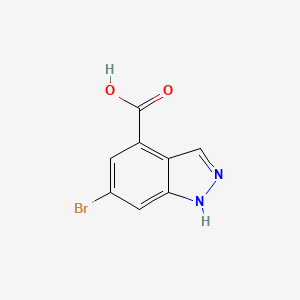



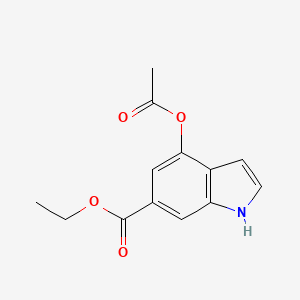

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
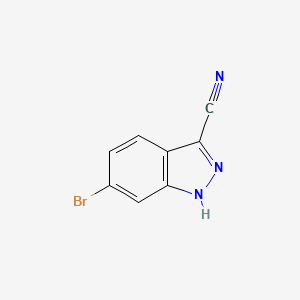

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
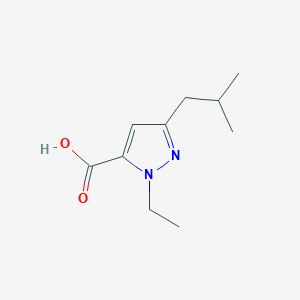
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)